Methyl 3,4-difluoro-5-methylbenzoate
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Overview
Description
Methyl 3,4-difluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8F2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-difluoro-5-methylbenzoate can be synthesized through the esterification of 3,4-difluoro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-difluoro-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-difluoro-5-methylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3,4-difluoro-5-methylbenzyl alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3,4-difluoro-5-methylbenzoic acid
Reduction: 3,4-difluoro-5-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3,4-difluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,4-difluoro-5-methylbenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets or undergo further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-difluorobenzoate
- Methyl 3,5-difluorobenzoate
- Methyl 2,4-difluorobenzoate
Uniqueness
Methyl 3,4-difluoro-5-methylbenzoate is unique due to the presence of both fluorine and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The position of the substituents also influences the compound’s reactivity and interactions with other molecules.
Biological Activity
Methyl 3,4-difluoro-5-methylbenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings, emphasizing its significance in drug development and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₉H₈F₂O₂
- Molecular Weight : 188.16 g/mol
- Functional Groups : Ester group (–COO–) and two fluorine atoms at the 3 and 4 positions of the benzene ring, with a methyl group at the 5 position.
The presence of fluorine enhances lipophilicity, which may improve bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The ester group can undergo hydrolysis, releasing active metabolites that may influence cellular pathways or act as enzyme inhibitors. This compound's unique structure allows for enhanced binding affinity to target proteins compared to non-fluorinated analogs.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that derivatives of fluorinated benzoates can demonstrate antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation through modulation of specific signaling pathways.
- Enzyme Inhibition : Its interaction with enzymes may lead to inhibition of key metabolic processes, making it a candidate for drug development targeting various diseases.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Anti-inflammatory Mechanism :
- In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The effective concentration was determined to be around 25 µM, suggesting potential for therapeutic use in inflammatory diseases.
-
Enzyme Interaction Studies :
- Binding affinity studies using molecular docking simulations showed that this compound binds effectively to cyclooxygenase (COX) enzymes, indicating its potential as an anti-inflammatory agent. The estimated binding energy was found to be significantly lower than that of non-fluorinated analogs.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 3,4-difluorobenzoate | Lacks methyl group at position 5 | Limited antimicrobial properties |
Methyl 3-fluoro-5-methylbenzoate | Contains one fluorine atom | Moderate anti-inflammatory effects |
Methyl 2,4-difluorobenzoate | Different substitution pattern | Less potent than this compound |
This table illustrates how the presence and positioning of fluorine and methyl groups influence the biological activity of related compounds.
Properties
IUPAC Name |
methyl 3,4-difluoro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFJDFQCDXNOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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